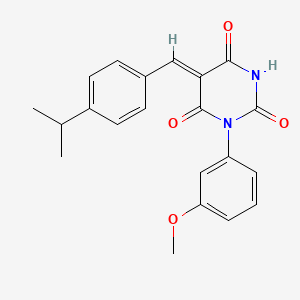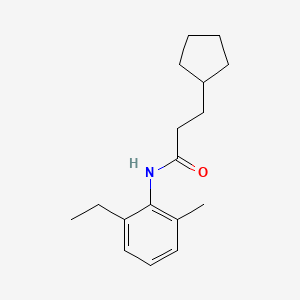![molecular formula C27H24N2O3S B6140311 N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6140311.png)
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been investigated for its ability to inhibit various signaling pathways involved in cancer growth and progression.
Mécanisme D'action
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 works by inhibiting the activity of several key proteins involved in cancer growth and progression. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. This leads to a decrease in the activation of downstream targets such as cyclin D1 and c-Myc, which are involved in cell cycle progression and proliferation.
This compound 43-9006 also inhibits the activity of VEGFR-2, which is a receptor for vascular endothelial growth factor (VEGF). This leads to a decrease in angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to decrease tumor growth and angiogenesis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 is that it has been extensively studied in preclinical models of cancer, which has provided valuable insights into its mechanism of action and potential therapeutic applications. However, one limitation of this compound is that it has been shown to have off-target effects on other proteins, which may limit its specificity and efficacy in certain contexts.
Orientations Futures
There are several future directions for the study of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer growth and progression. Another area of research is the development of more specific inhibitors that target the RAF/MEK/ERK pathway without affecting other proteins. Additionally, there is ongoing research into the use of this compound 43-9006 for the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Méthodes De Synthèse
The synthesis of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 involves several steps, beginning with the reaction of 4-biphenylylboronic acid with 4-iodobenzonitrile to form the corresponding arylboronate. This intermediate is then reacted with N-[(methylsulfonyl)phenyl]acetamide to yield the desired product. The final step involves the conversion of the amide to the corresponding benzamide using trifluoroacetic acid.
Applications De Recherche Scientifique
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several key signaling pathways involved in cancer growth and progression, including the RAF/MEK/ERK and VEGF/VEGFR pathways. This compound has been investigated in preclinical studies for the treatment of various types of cancer, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propriétés
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(4-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-33(31,32)29(26-10-6-3-7-11-26)20-21-12-14-24(15-13-21)27(30)28-25-18-16-23(17-19-25)22-8-4-2-5-9-22/h2-19H,20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIISPMKHYZPCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)

![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6140253.png)

![5-(4-chlorobenzylidene)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6140269.png)
![2-methyl-6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6140274.png)
![2-(4-acetylphenoxy)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6140279.png)


![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6140302.png)
![ethyl 3-(3-phenylpropyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6140309.png)
![3-(4-chlorophenyl)-5-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6140319.png)
![1-(3-isoxazolyl)-N-methyl-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B6140325.png)
![1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropanecarboxamide](/img/structure/B6140333.png)